Wasalexin B
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Overview
Description
Wasalexin b belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas and wasabi. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Metabolism in Plant Pathogens
Wasalexin B, a crucifer phytoalexin, plays a significant role in plant defense against pathogens. In a study by Pedras and Suchý (2006), the metabolism of wasalexins A and B was explored in the context of their interaction with Leptosphaeria maculans, a fungal plant pathogen. This study showed that the fungal isolates could metabolize and detoxify this compound through hydrolysis followed by reduction. This process is crucial for understanding the fungal resistance mechanisms and the plant-pathogen interactions at a molecular level (Pedras & Suchý, 2006).
UV-Induced Phytoalexin Production
Pedras, Zheng, Schatte, and Adio (2009) examined how UV-radiation influences the production of this compound in Thellungiella halophila. Their findings revealed that UV-radiation significantly increases the quantities of wasalexins, including this compound. This indicates that environmental factors like UV-radiation can enhance the production of this compound in plants, possibly as a defense mechanism against stressors (Pedras et al., 2009).
Phytoalexin Synthesis Pathways
A study by Pedras and Adio (2008) explored the production of phytoalexins in Thellungiella halophila and Arabidopsis thaliana. The findings revealed that Thellungiella halophila produces wasalexins A and B under abiotic elicitation. This study is crucial for understanding the genetic and biochemical pathways involved in this compound synthesis in different plant species (Pedras & Adio, 2008).
Properties
Molecular Formula |
C13H14N2O2S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3Z)-3-[[bis(methylsulfanyl)methylideneamino]methylidene]-1-methoxyindol-2-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-11-7-5-4-6-9(11)10(12(15)16)8-14-13(18-2)19-3/h4-8H,1-3H3/b10-8- |
InChI Key |
JJQPWCPYNJNWID-NTMALXAHSA-N |
Isomeric SMILES |
CON1C2=CC=CC=C2/C(=C/N=C(SC)SC)/C1=O |
Canonical SMILES |
CON1C2=CC=CC=C2C(=CN=C(SC)SC)C1=O |
Synonyms |
wasalexin A wasalexin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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